2,2-Difluorosilaethylene
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Overview
Description
(Difluoromethylidene)silane is a silicon-based compound characterized by the presence of a difluoromethylidene group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethylidene)silane typically involves the reaction of silicon-based precursors with difluoromethylidene reagents. One common method includes the reaction of chlorosilanes with difluorocarbene precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of (Difluoromethylidene)silane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity silicon precursors and advanced catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Difluoromethylidene)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethylidene group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are frequently employed.
Major Products Formed: The major products formed from these reactions include various silicon-based compounds with different functional groups, such as silanols, silanes, and siloxanes .
Scientific Research Applications
(Difluoromethylidene)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Difluoromethylidene)silane involves its ability to form strong bonds with various elements, particularly oxygen, nitrogen, and carbon. This property allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved include the formation of stable silicon-based intermediates that can undergo further transformations .
Comparison with Similar Compounds
Chlorosilanes: These compounds are similar in structure but contain chlorine atoms instead of the difluoromethylidene group.
Organosilanes: Compounds like trimethylsilane and triethylsilane share similar silicon-based frameworks but differ in their substituents.
Uniqueness: (Difluoromethylidene)silane is unique due to the presence of the difluoromethylidene group, which imparts distinct chemical properties such as increased reactivity and stability in certain reactions. This makes it particularly valuable in applications where traditional silanes may not be suitable .
Properties
Molecular Formula |
CF2Si |
---|---|
Molecular Weight |
78.092 g/mol |
InChI |
InChI=1S/CF2Si/c2-1(3)4 |
InChI Key |
LLSATHRXWWWTGG-UHFFFAOYSA-N |
Canonical SMILES |
C(=[Si])(F)F |
Origin of Product |
United States |
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